molecular formula C17H14N4O5S B2412881 N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 906152-30-5

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No. B2412881
CAS RN: 906152-30-5
M. Wt: 386.38
InChI Key: MBVPIPWSEPWTKA-UHFFFAOYSA-N
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Description

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide, commonly known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. MPN is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Research indicates that sulfonamide derivatives, including this compound, exhibit significant activity against various bacterial strains. The presence of the nitro group enhances its ability to disrupt bacterial cell walls, making it a promising candidate for developing new antibiotics .

Antifungal Properties

Studies have demonstrated that N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide possesses antifungal properties. It has been tested against several fungal species, showing effectiveness in inhibiting their growth. This makes it a valuable compound for agricultural applications, particularly in protecting crops from fungal infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines, which are responsible for inflammation. This makes it a potential candidate for developing treatments for inflammatory diseases such as arthritis.

Herbicidal Applications

In agricultural research, this compound has been tested for its herbicidal properties. It has shown effectiveness in inhibiting the growth of certain weed species, making it a potential component in the development of new herbicides to protect crops .

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research.

RSC Advances Springer Synthesis and Bioactivity of N-(4-(N′-Substituted Sulfamoyl)Phenyl)Myrtenamides Containing a Heterocycle : Cancer Research : Enzyme Inhibition : Neuroprotective Effects : Antiviral Activity

properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-26-17-10-9-16(18-19-17)12-5-7-13(8-6-12)20-27(24,25)15-4-2-3-14(11-15)21(22)23/h2-11,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVPIPWSEPWTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

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